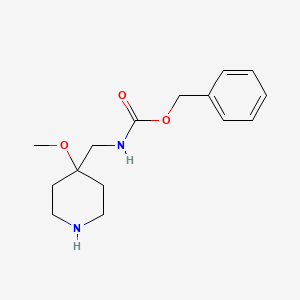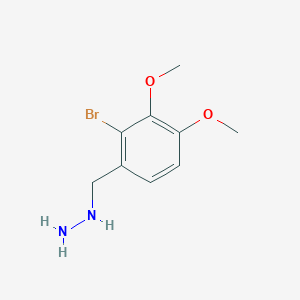
(2-Bromo-3,4-dimethoxybenzyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-3,4-dimethoxybenzyl)hydrazine is an organic compound with the molecular formula C9H13BrN2O2 It is characterized by the presence of a bromine atom, two methoxy groups, and a hydrazine moiety attached to a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the electrophilic bromination of 3,4-dimethoxytoluene using bromine in a non-polar solvent, followed by a free radical bromination reaction to introduce the bromine atom at the benzylic position . The resulting intermediate, 2-bromo-3,4-dimethoxybenzyl bromide, is then reacted with hydrazine to form (2-Bromo-3,4-dimethoxybenzyl)hydrazine.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-3,4-dimethoxybenzyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrazones: Formed by condensation with aldehydes or ketones.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
(2-Bromo-3,4-dimethoxybenzyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3,4-dimethoxybenzyl)hydrazine involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
(2-Bromo-4,5-dimethoxybenzyl)hydrazine: Similar structure but different substitution pattern on the benzene ring.
(2-Bromo-3,4-dimethoxybenzyl)amine: Lacks the hydrazine moiety, leading to different chemical properties.
Uniqueness: (2-Bromo-3,4-dimethoxybenzyl)hydrazine is unique due to the presence of both the bromine atom and the hydrazine moiety, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H13BrN2O2 |
|---|---|
Molecular Weight |
261.12 g/mol |
IUPAC Name |
(2-bromo-3,4-dimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-7-4-3-6(5-12-11)8(10)9(7)14-2/h3-4,12H,5,11H2,1-2H3 |
InChI Key |
ZJDMFGBEQTVPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNN)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12959495.png)
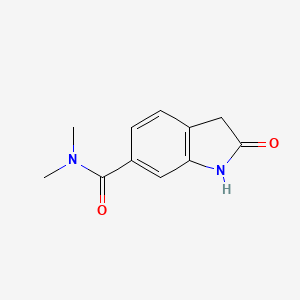
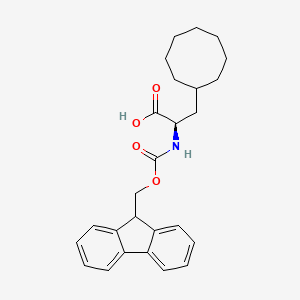
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)
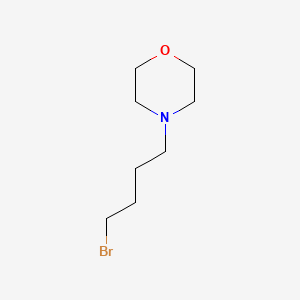

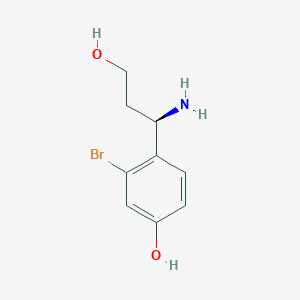
![N-(8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12959518.png)
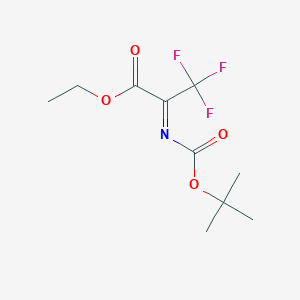
![Benzyl 3-{8-amino-1-bromo-5-fluoroimidazo[1,5-a]pyrazin-3-yl}piperidine-1-carboxylate](/img/structure/B12959533.png)
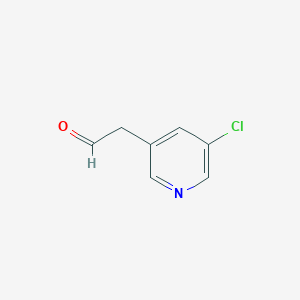
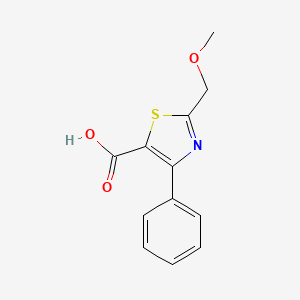
![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)
